6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
“6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole derivatives are synthesized using various methods. For instance, the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia is a useful method for the synthesis of such imidazole derivatives . Another method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds have been studied for their reactions with ozone. The species-specific second-order rate constants for the reactions of ozone with pyrrole and imidazole were determined . Another study highlighted recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Antiviral and Antihypertensive Activities
- Research has shown that derivatives of 7,8-polymethylenehypoxanthines, which share structural features with the compound of interest, have been studied for their antiviral and antihypertensive activities. These compounds were synthesized through a series of reactions involving condensation and were evaluated for their biological activities, suggesting potential therapeutic applications for similar compounds (Nilov et al., 1995).
Precursors to Purine Analogs
- Another study explored the synthesis of disubstituted 1-benzylimidazoles as important precursors to purine analogs, indicating the significance of such structures in the development of new medicinal compounds. The research demonstrated various synthetic routes leading to these precursors, highlighting their importance in pharmaceutical chemistry (Alves et al., 1994).
Mechanism of Action
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Purines, on the other hand, are key components of DNA, RNA, and ATP, playing crucial roles in cellular energy transfer and signal transduction processes.
Safety and Hazards
Future Directions
Research on imidazole derivatives is ongoing, with a focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . These compounds are being deployed in traditional applications like pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
6-(2-ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-6-27-14-10-8-7-9-13(14)23-11(2)12(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCWHFGVPGQGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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